molecular formula C14H18O7 B11498861 1-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

1-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

Cat. No.: B11498861
M. Wt: 298.29 g/mol
InChI Key: GOZCEKPKECLKNO-MBJXGIAVSA-N
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Description

1-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)ETHAN-1-ONE is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple hydroxyl groups and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)ETHAN-1-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenolic compounds and sugar derivatives.

    Glycosylation Reaction: The key step involves the glycosylation of the phenolic compound with a sugar derivative under acidic or basic conditions. Common reagents include glycosyl donors like glycosyl halides or acetates.

    Protection and Deprotection: Protecting groups are often used to selectively protect hydroxyl groups during the synthesis. These groups are later removed to yield the final product.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)ETHAN-1-ONE may involve large-scale glycosylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like nitric acid or halogens are used under controlled conditions.

Major Products Formed

Scientific Research Applications

1-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It modulates pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)ETHAN-1-ONE: This compound is unique due to its specific glycosylation pattern and phenolic structure.

    Baicalein 6-O-glucoside: A similar compound with a different glycosylation site, known for its biological activities.

    4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde: Another related compound with a different functional group, used in various chemical and biological studies.

Uniqueness

1-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)ETHAN-1-ONE stands out due to its unique combination of hydroxyl groups and phenyl ring, which confer distinct chemical reactivity and biological properties. Its specific glycosylation pattern also differentiates it from other similar compounds, making it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C14H18O7

Molecular Weight

298.29 g/mol

IUPAC Name

1-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

InChI

InChI=1S/C14H18O7/c1-7(16)8-2-4-9(5-3-8)20-14-13(19)12(18)11(17)10(6-15)21-14/h2-5,10-15,17-19H,6H2,1H3/t10-,11+,12+,13-,14-/m1/s1

InChI Key

GOZCEKPKECLKNO-MBJXGIAVSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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